molecular formula C22H14N2OS2 B5913148 5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one

5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No. B5913148
M. Wt: 386.5 g/mol
InChI Key: VZLYHHPWDPZCGC-JXAWBTAJSA-N
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Description

5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the development and progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one have been extensively studied. This compound has been shown to reduce inflammation, inhibit cancer cell growth, and exhibit anti-microbial properties. It has also been shown to have a low toxicity profile, which makes it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one is its unique chemical structure and mechanism of action, which make it a promising therapeutic agent for various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one. One potential direction is the development of novel drug delivery systems that can increase the solubility and bioavailability of this compound. Another direction is the study of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of analogs of this compound with improved pharmacokinetic and pharmacodynamic properties is another potential future direction.

Synthesis Methods

The synthesis of 5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one involves the reaction of 2-aminothiazole with 2-thiophenecarboxaldehyde and diphenylamine in the presence of a catalyst. This reaction yields the desired compound in good yield and high purity.

Scientific Research Applications

The unique chemical structure of 5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one has led to extensive research on its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

IUPAC Name

(2Z)-5,6-diphenyl-2-(thiophen-2-ylmethylidene)imidazo[2,1-b][1,3]thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2OS2/c25-21-18(14-17-12-7-13-26-17)27-22-23-19(15-8-3-1-4-9-15)20(24(21)22)16-10-5-2-6-11-16/h1-14H/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLYHHPWDPZCGC-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=O)C(=CC4=CC=CS4)SC3=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C(=O)/C(=C/C4=CC=CS4)/SC3=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one

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